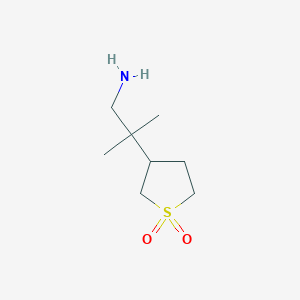
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C8H17NO2S This compound is a derivative of tetrahydrothiophene, featuring an amino group and a methyl group attached to the second carbon atom, and a sulfone group at the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide or other oxidizing agents to introduce the sulfone group. The amino and methyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfolane (Tetrahydrothiophene 1,1-dioxide): A similar compound with a sulfone group but lacking the amino and methyl groups.
Tetrahydrothiophene: The parent compound without the sulfone group.
Methylsulfonylmethane (MSM): A related sulfone compound with different substituents.
Uniqueness
3-(1-Amino-2-methylpropan-2-yl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H17NO2S |
|---|---|
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
2-(1,1-dioxothiolan-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-6,9H2,1-2H3 |
Clé InChI |
QGFYARHBAZOQBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


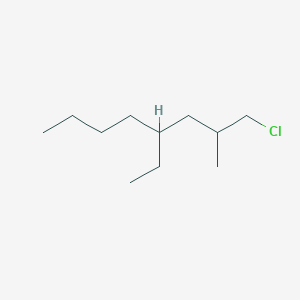
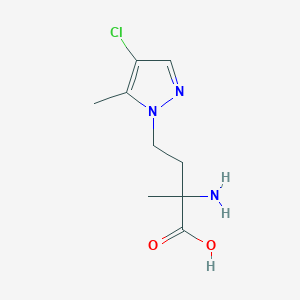
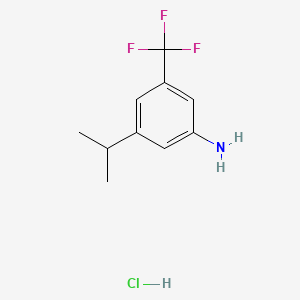
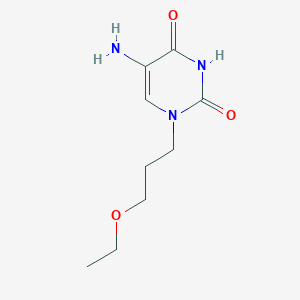
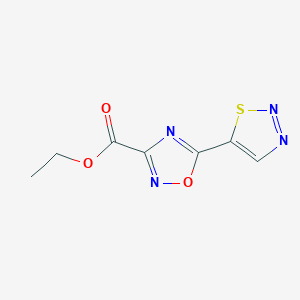

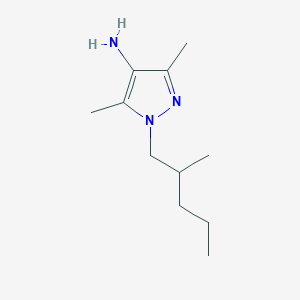
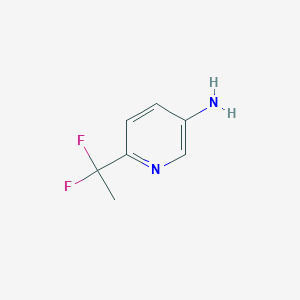
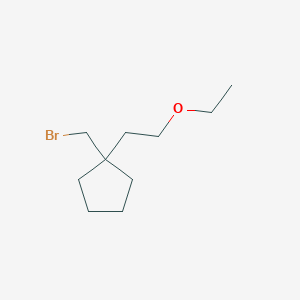
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)

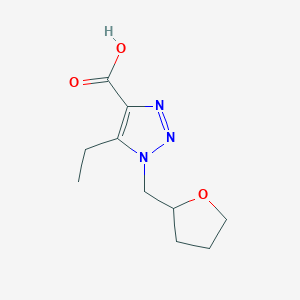
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)
